(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5-
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Overview
Description
(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5- is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings, fluorine atoms, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5- typically involves multi-step organic reactions. Key steps may include:
Formation of the furo[3,2-b]pyrrole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of methoxy groups: Methoxylation reactions using reagents such as sodium methoxide or dimethyl sulfate.
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as chromatography and recrystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of partially or fully reduced analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel materials: The compound’s unique structure makes it a candidate for creating new polymers or advanced materials.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug development: Exploration of its biological activity for potential therapeutic applications.
Biochemical studies: Use as a probe to study enzyme mechanisms or receptor interactions.
Medicine
Pharmacology: Investigation of its effects on biological systems, including potential anti-inflammatory or anticancer properties.
Industry
Material science: Development of new materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which (T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5- exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: Modulating their activity.
Interference with cellular pathways: Affecting processes such as signal transduction or gene expression.
Comparison with Similar Compounds
Similar Compounds
(T-4)-Difluoro[2-(4-methoxyphenyl)-5-[2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-5H-furo[3,2-b]pyrrol-5- analogs: Compounds with similar core structures but different substituents.
Other fluorinated aromatic compounds: Such as trifluoromethyl-substituted benzenes or pyrroles.
Uniqueness
Structural complexity: The combination of multiple aromatic rings, fluorine atoms, and methoxy groups makes it unique.
Its diverse functional groups may confer unique properties useful in various scientific and industrial fields.
Properties
CAS No. |
956296-69-8 |
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Molecular Formula |
C28H18BF5N2O4 |
Molecular Weight |
552.264 |
InChI |
InChI=1S/C28H18BF5N2O4/c1-37-17-7-3-15(4-8-17)23-11-19-25(39-23)13-21-27(28(30,31)32)22-14-26-20(36(22)29(33,34)35(19)21)12-24(40-26)16-5-9-18(38-2)10-6-16/h3-14H,1-2H3 |
InChI Key |
HIHVCWVLLXKIRM-UHFFFAOYSA-N |
SMILES |
[B-]1(N2C(=CC3=C2C=C(O3)C4=CC=C(C=C4)OC)C(=C5[N+]1=C6C=C(OC6=C5)C7=CC=C(C=C7)OC)C(F)(F)F)(F)F |
Synonyms |
8-Desphenyl-8-trifluoromethyl Bodipy 8 |
Origin of Product |
United States |
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